molecular formula C12H18N2O B14814602 5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine

5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine

Cat. No.: B14814602
M. Wt: 206.28 g/mol
InChI Key: DWBGGWUUHOQJLT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine is an organic compound with a unique structure that includes a pyridine ring substituted with cyclopropoxy, isopropyl, and N-methylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the reaction of 3-amino-2-isopropylpyridine with cyclopropyl bromide in the presence of a base to form the cyclopropoxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-throughput screening of catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4-methylpyridin-3-amine: Similar structure but lacks the cyclopropoxy group.

    5-Cyclopropoxy-2-methylpyridin-4-amine: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

5-Cyclopropoxy-4-isopropyl-N-methylpyridin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropoxy group, in particular, may enhance its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-4-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C12H18N2O/c1-8(2)12-10(13-3)6-14-7-11(12)15-9-4-5-9/h6-9,13H,4-5H2,1-3H3

InChI Key

DWBGGWUUHOQJLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=NC=C1NC)OC2CC2

Origin of Product

United States

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